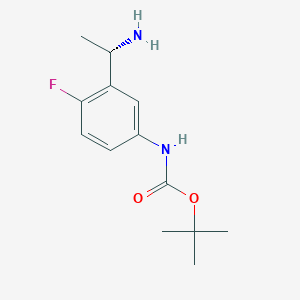
(S)-tert-Butyl (3-(1-aminoethyl)-4-fluorophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-{3-[(1S)-1-aminoethyl]-4-fluorophenyl}carbamate: is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound is notable for its application in various fields, including medicinal chemistry and material science.
Métodos De Preparación
The synthesis of tert-butyl N-{3-[(1S)-1-aminoethyl]-4-fluorophenyl}carbamate typically involves the reaction of tert-butyl chloroformate with the corresponding amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods often utilize flow microreactor systems to enhance efficiency and sustainability .
Análisis De Reacciones Químicas
tert-Butyl N-{3-[(1S)-1-aminoethyl]-4-fluorophenyl}carbamate: undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like tert-butyl hydroperoxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include trifluoroacetic acid for deprotection, and catalytic hydrogenation for reduction . Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
tert-Butyl N-{3-[(1S)-1-aminoethyl]-4-fluorophenyl}carbamate: has several scientific research applications:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Investigated for its potential use in drug development due to its stability and reactivity.
Industry: Utilized in the production of various organic compounds and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl N-{3-[(1S)-1-aminoethyl]-4-fluorophenyl}carbamate involves the formation of a stable carbamate linkage, which protects the amine group from unwanted reactions. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further reactions . This stability and controlled reactivity make it a valuable tool in organic synthesis.
Comparación Con Compuestos Similares
tert-Butyl N-{3-[(1S)-1-aminoethyl]-4-fluorophenyl}carbamate: can be compared with other carbamate compounds such as:
tert-Butyl carbamate: Similar in structure but lacks the fluorophenyl group.
tert-Butyl N-[(1S,3S)-3-aminocyclohexyl]carbamate: Contains a cyclohexyl group instead of a fluorophenyl group.
tert-Butyl n- [1- (aminocarbonyl)-3-methylbutyl]carbamate: A leucine derivative with different substituents.
The uniqueness of tert-butyl N-{3-[(1S)-1-aminoethyl]-4-fluorophenyl}carbamate lies in its specific structure, which imparts distinct reactivity and stability properties, making it suitable for specialized applications in various fields.
Propiedades
Fórmula molecular |
C13H19FN2O2 |
|---|---|
Peso molecular |
254.30 g/mol |
Nombre IUPAC |
tert-butyl N-[3-[(1S)-1-aminoethyl]-4-fluorophenyl]carbamate |
InChI |
InChI=1S/C13H19FN2O2/c1-8(15)10-7-9(5-6-11(10)14)16-12(17)18-13(2,3)4/h5-8H,15H2,1-4H3,(H,16,17)/t8-/m0/s1 |
Clave InChI |
PUNOFXOSVQQFSG-QMMMGPOBSA-N |
SMILES isomérico |
C[C@@H](C1=C(C=CC(=C1)NC(=O)OC(C)(C)C)F)N |
SMILES canónico |
CC(C1=C(C=CC(=C1)NC(=O)OC(C)(C)C)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3R)-piperidin-3-yl]propan-1-olhydrochloride](/img/structure/B13540124.png)
![rac-(1R,2S,4S,5S,6R)-5,6-dihydroxybicyclo[2.2.1]heptane-2-carboxylicacid](/img/structure/B13540127.png)
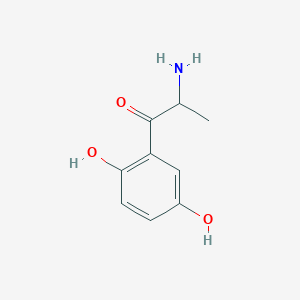
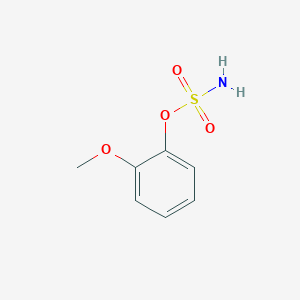
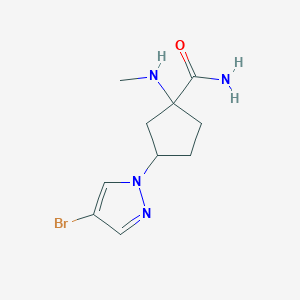
![2-[(Oxan-4-yl)methyl]-1,3-thiazole](/img/structure/B13540148.png)

![[(2-Fluorophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13540156.png)
![rac-(1R,5R)-2,2,3,3-tetrafluorobicyclo[3.1.0]hexane-1-carboxylicacid,cis](/img/structure/B13540158.png)
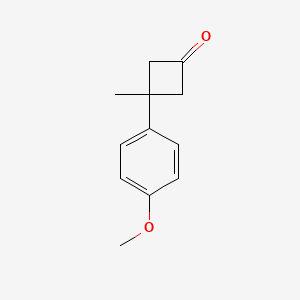

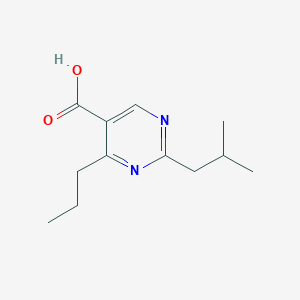

![(1S)-2,2-difluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B13540213.png)
